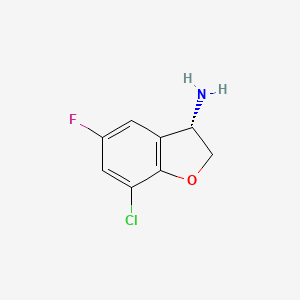

(3S)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

Description

(3S)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is a chiral benzofuran derivative featuring a dihydrobenzofuran scaffold substituted with chlorine (C7) and fluorine (C5) atoms, along with an amine group at the C3 position. Its stereochemistry (3S) is critical for biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles.

Properties

Molecular Formula |

C8H7ClFNO |

|---|---|

Molecular Weight |

187.60 g/mol |

IUPAC Name |

(3S)-7-chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine |

InChI |

InChI=1S/C8H7ClFNO/c9-6-2-4(10)1-5-7(11)3-12-8(5)6/h1-2,7H,3,11H2/t7-/m1/s1 |

InChI Key |

ZQJFFJROHCIJGX-SSDOTTSWSA-N |

Isomeric SMILES |

C1[C@H](C2=C(O1)C(=CC(=C2)F)Cl)N |

Canonical SMILES |

C1C(C2=C(O1)C(=CC(=C2)F)Cl)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of (3S)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 2-hydroxyphenyl derivative, followed by the introduction of the chlorine and fluorine atoms through halogenation reactions. The amine group can be introduced through reductive amination or other suitable amination reactions. Industrial production methods may involve the use of catalytic processes and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

(3S)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(3S)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (3S)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cell death. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Data Tables

Table 1: Key Structural and Physicochemical Comparisons

| Compound Name (CAS) | Substituents | Halogens | Stereochemistry | Similarity Score | Notable Properties |

|---|---|---|---|---|---|

| (3S)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine | 7-Cl, 5-F | Cl, F | (3S) | N/A | Moderate lipophilicity, high electronegativity |

| (S)-7-Chloro-2,3-dihydrobenzofuran-3-amine (939757-40-1) | 7-Cl | Cl | (S) | 1.00 | Lower electronegativity at C5 |

| (R)-5,7-Dichloro-2,3-dihydrobenzofuran-3-amine | 5-Cl, 7-Cl | Cl | (R) | 0.98 | Higher lipophilicity |

| (3S)-7-Bromo-2,3-dihydro-3-benzofuranamine (1228557-01-4) | 7-Br | Br | (3S) | N/A | Increased steric hindrance |

Table 2: Pharmacological Relevance of Substituents

| Halogen/Group | Effect on Properties | Example Compound |

|---|---|---|

| Fluorine (F) | Enhances electronegativity, metabolic stability, and hydrogen bonding | Target compound |

| Chlorine (Cl) | Moderately increases lipophilicity and steric bulk | (S)-7-Chloro analog (CAS 939757-40-1) |

| Bromine (Br) | Significantly boosts lipophilicity and van der Waals interactions; larger atomic radius | (3S)-7-Bromo analog (CAS 1228557-01-4) |

Biological Activity

(3S)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is a synthetic organic compound belonging to the benzofuran class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The presence of halogen substituents (chlorine and fluorine) suggests enhanced interactions with biological targets, which can lead to significant therapeutic applications.

Chemical Structure and Properties

The molecular formula for (3S)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is C8H7ClFNO. Its structural characteristics include:

- Chirality : The (3S) configuration indicates a specific stereochemistry that can influence biological activity.

- Molecular Weight : Approximately 175.7 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C8H7ClFNO |

| Molecular Weight | 175.7 g/mol |

| IUPAC Name | (3S)-7-chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine |

| Melting Point | Not specified |

The biological activity of (3S)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The halogen atoms enhance the compound's lipophilicity and binding affinity, potentially leading to increased efficacy in therapeutic contexts.

Biological Activity

Recent studies have focused on the compound's role as a potential inhibitor in various biological systems. For instance, it has been investigated for its ability to modulate immune responses by inhibiting perforin activity, which is crucial for cytotoxic T-cell function.

Case Study: Inhibition of Perforin Activity

A significant study explored the inhibitory effects of small molecules on perforin-mediated cell lysis. The findings indicated that compounds similar to (3S)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine exhibited notable inhibitory activity against perforin-induced cytotoxicity in target cells. The study reported an IC50 value of less than 20 µM for several analogs, suggesting promising therapeutic potential in autoimmune diseases and cancer treatment .

Comparative Analysis with Related Compounds

To understand the unique biological profile of (3S)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine, it is essential to compare it with structurally similar compounds.

Table 2: Comparison of Biological Activities

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| (3S)-7-Chloro-5-fluoro-2,3-dihydro-benzofuran | <20 | Inhibitor of perforin-mediated lysis |

| (3S)-7-Bromo-5-fluoro-benzofuran | >50 | Lower inhibitory activity |

| (3S)-7-Chloro-5-methyl-benzofuran | <30 | Moderate inhibition |

Future Directions

The ongoing research into (3S)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine suggests its potential as a scaffold for developing new therapeutics targeting immune modulation and cancer treatment. Further studies are warranted to elucidate its full pharmacological profile and optimize its efficacy through structural modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.